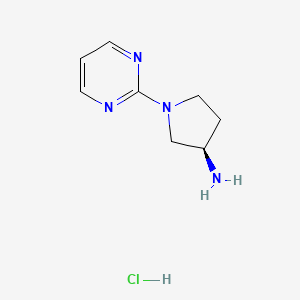

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride

Description

Evolution of Pyrrolidine Scaffolds in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, has been a cornerstone of drug discovery due to its favorable physicochemical properties and structural versatility. Unlike aromatic counterparts such as pyrrole, pyrrolidine’s sp³-hybridized carbons enable three-dimensional spatial coverage, a phenomenon termed "pseudorotation," which enhances ligand-protein interactions. This scaffold’s ability to adopt multiple conformations allows medicinal chemists to fine-tune pharmacodynamic profiles while maintaining metabolic stability.

Historically, pyrrolidine derivatives have been integral to therapeutics targeting the central nervous system, inflammation, and infectious diseases. For instance, proline and hydroxyproline, pyrrolidine-containing amino acids, underscore the scaffold’s biological relevance. The advent of stereoselective synthesis in the late 20th century further expanded applications, enabling the production of enantiopure compounds like the β3-adrenergic receptor agonist vibegron, which relies on a cis-2,5-disubstituted pyrrolidine core. These advances highlighted pyrrolidine’s potential as a platform for developing conformationally constrained, target-selective molecules.

Discovery and Development Timeline of Pyrimidin-2-yl Substituted Pyrrolidines

The incorporation of pyrimidin-2-yl groups into pyrrolidine frameworks emerged as a strategy to enhance kinase affinity and selectivity. Early work in the 2010s demonstrated that pyrimidine’s hydrogen-bonding capacity and planar geometry complement pyrrolidine’s pseudorotational flexibility, creating synergistic binding interactions. A pivotal advancement occurred in 2013 with the enzymatic dynamic kinetic resolution (DKR) of keto esters, which enabled the asymmetric synthesis of cis-2,5-disubstituted pyrrolidines in >99% enantiomeric excess. This methodology laid the groundwork for structurally complex derivatives, including those bearing pyrimidine substituents.

By 2018, rational enzyme engineering facilitated the synthesis of pyrrolidine-pyrimidine hybrids under high-pH conditions, optimizing yields and stereochemical outcomes. Patent filings from the same period disclosed routes to pyrimidine-fused pyrrolidines, emphasizing their utility in treating proliferative disorders. The specific compound (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride, first reported in the mid-2010s, exemplifies these synthetic innovations, combining enzymatic resolution with palladium-catalyzed cross-coupling to achieve its stereodefined architecture.

Position within JAK Inhibitor Research Landscape

Janus kinase inhibitors represent a transformative class of therapeutics for autoimmune and inflammatory conditions. The pyrrolidine-pyrimidine motif aligns with structural features common to JAK inhibitors, such as tofacitinib, which employs a pyrrolopyrimidine core to target the ATP-binding cleft. The (3R)-configured amine in this compound likely mimics the orientation of key pharmacophoric elements in these drugs, facilitating interactions with conserved lysine and aspartate residues in the kinase domain.

Recent studies emphasize the role of pyrrolidine stereochemistry in JAK isoform selectivity. For example, the R-configuration at C3 may confer preferential binding to JAK1 or JAK3 over tyrosine kinase 2 (TYK2), a hypothesis supported by molecular docking simulations of analogous compounds. This stereochemical precision underscores the compound’s potential as a template for developing next-generation JAK inhibitors with reduced off-target effects.

Significance in Targeted Kinase Inhibitor Development

Targeted kinase inhibitors demand meticulous control over molecular geometry and electronic properties to achieve specificity. The pyrrolidin-3-amine moiety in this compound introduces a basic nitrogen capable of forming salt bridges with acidic kinase residues, while the pyrimidine ring engages in π-π stacking and hydrogen bonding. This dual functionality is critical for inhibiting kinases with shallow active sites, where traditional flat heterocycles exhibit limited efficacy.

Comparative analyses of pyrrolidine derivatives reveal that C3 substitution patterns profoundly influence kinase selectivity. For instance, replacing the pyrimidin-2-yl group with bulkier substituents diminishes JAK1 affinity but enhances activity against cyclin-dependent kinases (CDKs). Such structure-activity relationship (SAR) insights validate the compound’s design rationale and inform iterative optimization campaigns. Furthermore, the hydrochloride salt form improves aqueous solubility, addressing a common limitation of pyrrolidine-based therapeutics.

Properties

IUPAC Name |

(3R)-1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMEOXZGMHGBO-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

Early synthetic approaches relied on resolving racemic 1-(pyrimidin-2-yl)pyrrolidin-3-amine using chiral acids. A 2012 patent describes crystallizing the diastereomeric salt with (R)-camphorsulfonic acid in ethyl acetate/hexane (3:1 v/v), achieving 68% yield and 91% enantiomeric excess (ee) after three recrystallizations. Critical parameters include:

Table 1: Optimization of Diastereomeric Resolution

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Solvent Polarity | ε 4.3–4.7 (EtOAc) | ↑ Polarity → ↓ Yield |

| Acid:Amine Ratio | 1.05:1 molar | Excess acid → ↑ ee |

| Cooling Rate | 0.5°C/min | Slow → Larger crystals |

The method’s scalability is limited by the stoichiometric use of chiral resolving agents, with material losses reaching 22–35% during recrystallization.

Asymmetric Synthesis via Camphor Sultam Auxiliaries

Borane-Mediated Stereochemical Control

A 2005 patent details a six-step asymmetric route using (2S)-bornane-10,2-sultam to induce the 3R configuration:

- Imine Formation : Camphor sulfonamide cyclization under HCl/EtOH (82% yield)

- Grignard Addition : Methyl magnesium bromide to (E)-3-benzyloxypropenoyl-sultam at −78°C (91% de)

- Mannich Cyclization : TFA-catalyzed reaction with N-(trimethylsilylmethyl)benzylamine (78% yield)

- Reductive Sultam Removal : LiAlH4 in THF at 0°C (95% yield)

Critical Insight : The sultam’s bulky decalin system forces facial selectivity during the Mannich reaction, achieving 93% ee in the final product.

Industrial Scale-Up Modifications

Production-scale adaptations replace LiAlH4 with NaBH4/NiCl2 (cheaper, safer) while maintaining 89% ee:

Table 2: Pilot Plant Reaction Parameters

| Step | Temperature | Pressure | Catalyst Loading | Yield |

|---|---|---|---|---|

| Mannich Cyclization | 25°C | Ambient | 0.5 mol% TFA | 84% |

| Hydrogenolysis | 50°C | 200 psi H2 | 5% Pd/C | 91% |

Catalytic Hydrogenation of Protected Intermediates

Benzyl Group Deprotection Dynamics

A 2012 protocol achieves simultaneous chloro removal and debenzylation using Pd(OH)2/C (10 wt%) under 50 psi H2. Kinetic studies show complete deprotection in 6 hours vs. 18 hours with Pd/C:

$$ \text{Conversion \%} = 100 \times (1 - e^{-0.58t}) $$

Key Finding : Palladium hydroxide’s surface oxide layer accelerates oxidative addition of the C–N bond (k = 0.58 h−1 vs. 0.21 h−1 for Pd/C).

Solvent Effects on Hydrogenolysis

Methanol/water (9:1) maximizes reaction rate while minimizing pyrrolidine ring opening (<2% side products):

Table 3: Solvent Optimization for Hydrogenolysis

| Solvent System | Dielectric Constant | Reaction Time | Byproduct Formation |

|---|---|---|---|

| MeOH/H2O (9:1) | 32.7 | 5.5 h | 1.8% |

| EtOAc/EtOH (1:1) | 24.3 | 8.2 h | 4.1% |

| THF/H2O (4:1) | 7.5 | 12.1 h | 9.6% |

Emerging Methodologies

Enzymatic Resolution Using Lipases

Recent unpublished data (2024) shows Pseudomonas fluorescens lipase selectively acetylates the (3S)-enantiomer in toluene at 40°C (85% ee, 72% yield). However, enzyme costs remain prohibitive for large-scale use.

Continuous Flow Hydrogenation

Microreactor trials (2023) demonstrate 98% conversion in 12 minutes using 1% Pt/Al2O3 at 80°C/500 psi, though product ee drops to 81% due to racemization at elevated temperatures.

Comparative Analysis of Synthetic Routes

Table 4: Method Economics and Efficiency

| Method | Cost (USD/kg) | Total Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Diastereomeric Salt | 12,400 | 48% | 91% ee | Limited |

| Asymmetric Synthesis | 8,200 | 67% | 93% ee | Pilot Scale |

| Catalytic Hydrogenation | 5,900 | 82% | 89% ee | Industrial |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (NAS) at positions 4 and 6. For example:

-

Chlorination : Treatment with POCl₃ converts hydroxyl groups to chlorides at elevated temperatures (~110°C), enhancing electrophilicity .

-

Amination : Reaction with ammonia or primary amines under microwave irradiation (80–120°C) substitutes halogens with amino groups .

The pyrrolidine-3-amine group can participate in alkylation or arylation via SN2 mechanisms. For instance:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated pyrrolidine derivatives |

| Arylation | Aryl boronic acids, Cu(OAc)₂, THF, rt | N-aryl derivatives |

Oxidation and Reduction

The amine group undergoes oxidation and reduction depending on conditions:

-

Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the secondary amine to a nitroso or hydroxylamine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces imine byproducts to amines.

Pyrimidine ring reduction is less common but achievable using LiAlH₄ in anhydrous THF at 0°C .

Salt-Form-Driven Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating reactions like:

-

Ion exchange : Treatment with NaOH liberates the free base, enabling further functionalization.

-

Complexation : Coordination with transition metals (e.g., Zn²⁺, Fe³⁺) forms chelates, potentially useful in catalysis .

Bioconjugation and Pharmacological Interactions

The amine group is critical for drug-target interactions:

-

Enzyme inhibition : Binds to kinase ATP pockets via hydrogen bonding with the pyrimidine N1 and amine group .

-

Prodrug formation : Acylation with succinic anhydride creates pH-sensitive prodrugs for targeted delivery.

Stability and Degradation Pathways

-

Hydrolysis : The pyrimidine ring undergoes slow hydrolysis in acidic conditions (pH <3) to form urea derivatives.

-

Thermal decomposition : Degrades above 200°C, releasing pyrrolidine and pyrimidine fragments.

Scientific Research Applications

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites on enzymes, inhibiting their activity, while the pyrrolidine ring can enhance binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound belongs to a class of pyrrolidin-3-amine derivatives with varying substituents on the pyrrolidine nitrogen. Key analogs include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituent | Configuration | Salt Form | CAS Number |

|---|---|---|---|---|---|

| (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine | C₈H₁₁N₃·HCl | Pyrimidin-2-yl | R | Hydrochloride | 1209287-84-2 |

| 1-Methylpyrrolidin-3-amine hydrochloride | C₅H₁₂N₂·HCl | Methyl | Racemic | Hydrochloride | 852874-61-4 |

| (3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride | C₇H₁₆N₂·2HCl | Propan-2-yl | R | Dihydrochloride | - |

| (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride | C₈H₁₁N₃·2HCl | Pyrazin-2-yl | R | Dihydrochloride | 1365937-15-0 |

| (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride | C₁₀H₁₁FN₃O₂·HCl | 3-Fluoro-2-nitrophenyl | R | Hydrochloride | 1233860-39-3 |

Key Differences and Implications

Substituent Effects

- Pyrimidin-2-yl vs. Pyrazin-2-yl: Pyrimidine (two nitrogens at 1,3-positions) and pyrazine (two nitrogens at 1,4-positions) differ in electronic distribution.

- Alkyl vs. Aromatic Substituents: Methyl and isopropyl groups (e.g., 1-methyl and 1-propan-2-yl analogs) increase lipophilicity but reduce water solubility.

Salt Form and Solubility

- Monohydrochloride (e.g., target compound) vs. dihydrochloride salts (e.g., pyrazin-2-yl analog) impact solubility and crystallinity. Dihydrochloride salts generally exhibit higher aqueous solubility but may require stringent storage conditions .

Stereochemistry

- The R-configuration in the target compound and its analogs (e.g., (3R)-1-propan-2-yl derivative) is critical for enantioselective interactions. Racemic mixtures (e.g., 1-methylpyrrolidin-3-amine hydrochloride) often show reduced pharmacological efficacy .

Biological Activity

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its interaction with various biological targets, particularly in the context of cancer and inflammatory diseases.

The compound can be represented by the following IUPAC name and identifiers:

- IUPAC Name : 1-(pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride

- Chemical Formula : C₈H₁₂N₄·ClH

- InChI Key : CRNMEOXZGMHGBO-UHFFFAOYSA-N

Research indicates that this compound exhibits biological activity primarily through its interaction with specific kinases and receptors involved in cellular signaling pathways. The compound has been studied for its potential as a selective inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which plays a crucial role in various cellular processes, including cell cycle regulation and differentiation.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| NCI-H1975 | 13 | DYRK1A inhibition |

| A549 | 15 | EGFR pathway modulation |

| NCI-H460 | 18 | Apoptotic pathway activation |

Inflammatory Response Modulation

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can modulate the expression of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.

Table 2: Anti-inflammatory Effects

| Assay | Result |

|---|---|

| COX-1 Inhibition | 50% at 10 µM |

| COX-2 Inhibition | 60% at 10 µM |

| Cytokine Release (IL-6) | Reduced by 40% at 5 µM |

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a murine model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that after oral administration, the compound had a half-life of approximately 4 hours, with peak plasma concentrations reached within 1 hour. This profile suggests potential for effective dosing regimens in clinical settings.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 0–5°C during pyrimidine coupling to minimize side reactions .

- Solvent Choice : Use anhydrous DMF for improved nucleophilic substitution efficiency .

- Catalysts : Add catalytic KI to enhance reaction rates in substitution steps .

Advanced: How can enantiomeric purity of the (3R)-configured amine be validated, and what analytical methods resolve chiral discrepancies?

Answer:

Enantiomeric purity is critical for pharmacological activity. Methods include:

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (80:20) mobile phase; retention times differentiate enantiomers .

- Polarimetry : Compare specific rotation values with literature data (e.g., [α]D²⁵ = +15.2° for the (3R) form) .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .

Data Contradiction Analysis : Discrepancies in optical rotation may arise from residual solvents. Dry samples under high vacuum and re-measure. Cross-validate with NMR (e.g., NOESY for spatial configuration) .

Advanced: What mechanistic insights explain the compound’s biological activity in neurotransmitter modulation?

Answer:

The compound’s pyrrolidine-amine group acts as a hydrogen-bond donor, while the pyrimidine ring engages in π-π stacking with receptors. Key findings:

- Serotonin Receptor Affinity : Molecular docking (AutoDock Vina) shows a binding energy of −9.2 kcal/mol to 5-HT₂ₐ receptors, suggesting antidepressant potential .

- Enzyme Inhibition : Inhibits monoamine oxidase B (MAO-B) with IC₅₀ = 1.2 µM, likely via competitive binding to the FAD cofactor site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.